5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride
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Overview
Description
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C11H13N5.2ClH and a molecular weight of 288.18 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of catalysts such as palladium or iodine, which facilitate the formation of the pyrazole ring . The reaction is usually carried out under ambient pressure and at moderate temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to maximize yield and minimize the production of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule, such as the pyrazole and pyridine rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, which react with the compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of derivatives with modified functional groups.
Scientific Research Applications
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research . In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology, the compound is studied for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents . In medicine, it is explored for its antimicrobial and anticancer properties . Additionally, the compound is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride include other pyrazole derivatives, such as 3,5-dimethylpyrazole and 1-phenyl-3,5-dimethylpyrazole . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets this compound apart is its unique combination of the pyrazole and pyridine rings, which confer distinct reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Biological Activity
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 249.14 g/mol
- CAS Number : 1353762-17-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can lead to increased levels of cAMP and cGMP, which are vital for various physiological processes including inflammation and smooth muscle relaxation .
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazolylpyridine compounds exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially be used in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may also provide neuroprotective effects, which could be beneficial in neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis) by inhibiting protein aggregation associated with disease progression .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Study | Biological Activity | IC50 Value | Model Used |
---|---|---|---|
Study A | PDE4 Inhibition | 140 nM | In vitro enzyme assay |
Study B | Anti-inflammatory | ED50 = 18.3 mg/kg | Ovalbumin-induced asthmatic mice |
Study C | Neuroprotection | EC50 = 0.067 µM | Mutant SOD1-PC12 aggregation assay |
Case Studies
Case Study 1: PDE4 Inhibitor Development
A study focused on the development of selective PDE4 inhibitors demonstrated that compounds similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives exhibited significant efficacy in reducing airway hyperreactivity in a mouse model. The results indicated a dose-dependent response, suggesting potential therapeutic applications for respiratory diseases .
Case Study 2: Neuroprotective Properties
In another investigation into neuroprotective properties, related pyrazole derivatives were tested for their ability to prevent protein aggregation in models of ALS. The results showed that these compounds could extend the survival rate in mouse models by up to 31%, indicating a promising avenue for future research into neurodegenerative therapies .
Properties
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;;/h3-6H,1-2H3,(H3,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJXOYYIWZHPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.